

The Nystatin Biosynthetic Pathway in *Streptomyces noursei*: A Technical Guide

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Compound of Interest

Compound Name: Nystatin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic produced by the soil bacterium *Streptomyces noursei*, remains a crucial agent in the treatment of fungal infections.[1][2][3] Its potent antifungal activity, mediated by its interaction with ergosterol in fungal cell membranes, has established it as a valuable therapeutic. The biosynthesis of this complex natural product is a fascinating and intricate process, orchestrated by a large gene cluster encoding a modular polyketide synthase (PKS), tailoring enzymes, and regulatory proteins.[3][4] Understanding this pathway in detail is paramount for endeavors in strain improvement, yield optimization, and the generation of novel, potentially superior antifungal agents through biosynthetic engineering.[1][2][3]

This technical guide provides an in-depth exploration of the **nystatin** biosynthetic pathway in *Streptomyces noursei* ATCC 11455. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the genetic and biochemical basis of **nystatin** production, quantitative data on yields in various strains, and detailed experimental protocols for key analytical and genetic manipulation techniques.

The Nystatin Biosynthetic Gene Cluster

The genetic blueprint for **nystatin** biosynthesis is located on a contiguous stretch of DNA, a 123,580 base pair region within the *S. noursei* genome.[3] This gene cluster contains all the

necessary enzymatic machinery for the assembly of the **nystatin** molecule, which consists of a 38-membered macrolactone ring decorated with a deoxysugar moiety, mycosamine.[3][4] The cluster encodes for a modular type I polyketide synthase (PKS), enzymes responsible for post-PKS modifications, proteins for the biosynthesis and attachment of mycosamine, and regulatory and transport proteins.[3]

Biosynthetic Pathway of Nystatin

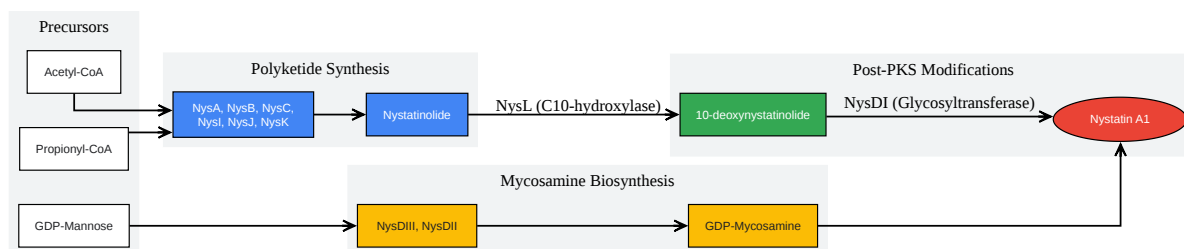
The biosynthesis of **nystatin** can be conceptually divided into three main stages:

- **Polyketide Chain Assembly:** The formation of the 38-membered macrolactone ring is catalyzed by a large, multi-enzyme complex known as a type I polyketide synthase (PKS).[1][2][3] This PKS is encoded by six genes: *nysA*, *nysB*, *nysC*, *nysI*, *nysJ*, and *nysK*. The *NysC* protein is notably one of the largest modular PKSs discovered to date.[3] The PKS assembly line sequentially condenses acetate and propionate units to build the polyketide backbone.[1][2]
- **Post-PKS Modifications:** Following the synthesis and cyclization of the polyketide chain to form the **nystatinolide** precursor, a series of tailoring reactions occur. These modifications are crucial for the biological activity of the final molecule and are carried out by enzymes such as P450 monooxygenases.[1][2] For instance, the *NysL* enzyme is responsible for the hydroxylation at the C-10 position, a critical step for the antifungal activity.[5] Another P450 monooxygenase, *NysN*, is involved in the oxidation of a methyl group.
- **Mycosamine Biosynthesis and Attachment:** The deoxysugar mycosamine is synthesized from glucose-1-phosphate through a separate pathway involving a set of dedicated enzymes. The **nystatin** gene cluster encodes key enzymes for this process, including a GDP-mannose dehydratase (*NysDIII*), an aminotransferase (*NysDII*), and a glycosyltransferase (*NysDI*).[4] The *NysDI* enzyme is responsible for attaching the mycosamine moiety to the C-19 position of the macrolactone ring.[4]

Signaling Pathways and Regulatory Networks

The production of **nystatin** is tightly regulated at the transcriptional level. The **nystatin** gene cluster contains several putative regulatory genes, including *nysRI*, *nysRII*, *nysRIII*, and *nysRIV*, which have been shown to be essential for efficient **nystatin** production. These

regulators likely form a complex cascade to control the expression of the biosynthetic genes in response to various physiological and environmental signals.



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A simplified overview of the **nystatin** biosynthetic pathway.

Quantitative Data on Nystatin Production

The production of **nystatin** and its analogs can be significantly influenced by genetic modifications of the biosynthetic pathway. The following tables summarize the quantitative data on **nystatin** production in various engineered *Streptomyces noursei* strains.

Table 1: **Nystatin** Production in Regulatory Gene Mutants of *S. noursei*

Strain	Relevant Genotype	Nystatin Production (% of Wild Type)	Reference
Wild Type	nysR+	100	[6]
SR12	Δ nysRI	0.5	[6]
SR34	Δ nysRII	7	[6]
SR56	Δ nysRIII	9	[6]
NR4K	Δ nysRIV	~2	[6]
WT (pNR4EL)	Wild Type with extra nysRIV	136	[6]

Table 2: Production of **Nystatin** and Analogs in Engineered *S. noursei* Strains

Strain	Relevant Genotype	Major Product(s)	Relative Yield	Reference
Wild Type	-	Nystatin	100%	[7]
GG5073SP	ER5 mutation	S44HP (heptaene)	~7-fold higher than WT-based S44HP producer	[7]
NG7-ER-NysN	ER5, Δ nysN	BSG005 (16-decarboxy-16-methyl-28,29-didehydronystatin)	~8-fold higher than WT-based BSG005 producer	[7]
AHH2	Δ nysH	Nystatin, 10-deoxynystatin	Nystatin reduced by ~35%	[5]
AHG13	Δ nysG	Nystatin, 10-deoxynystatin	Nystatin reduced by ~35%	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the **nystatin** biosynthetic pathway.

Gene Knockout in *Streptomyces noursei* using CRISPR/Cas9

The CRISPR/Cas9 system has been adapted for efficient genome editing in *Streptomyces*. This protocol is a generalized procedure based on established methods.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

1. Design and Construction of the CRISPR/Cas9 Plasmid:

- **gRNA Design:** Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest. The gRNA should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG) in the target gene. Several online tools are available for gRNA design.
- **Plasmid Backbone:** Utilize a suitable *Streptomyces*-*E. coli* shuttle vector carrying the *cas9* gene and the gRNA expression cassette (e.g., pCRISPOmyces series).
- **Cloning:** Synthesize and anneal oligonucleotides corresponding to the designed gRNA and clone them into the gRNA expression cassette of the CRISPR/Cas9 plasmid.
- **Homology Arms:** For gene deletion, amplify ~1-2 kb upstream and downstream homology arms flanking the target gene via PCR.
- **Assembly:** Assemble the homology arms into the CRISPR/Cas9 plasmid containing the gRNA. This can be achieved through Gibson Assembly or traditional restriction-ligation cloning.

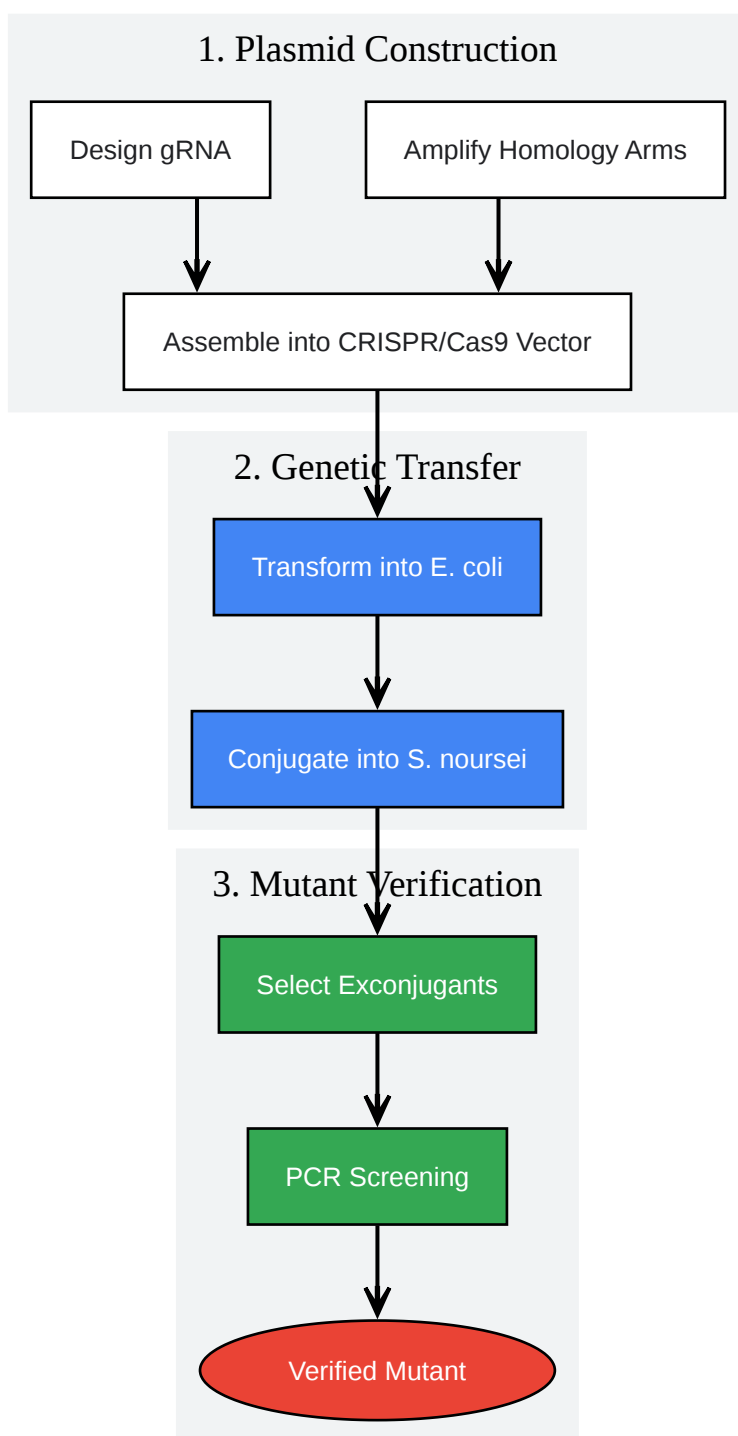
2. Transformation into *E. coli* and Conjugation into *Streptomyces noursei*:

- **Transformation:** Transform the final CRISPR/Cas9 construct into a methylation-deficient *E. coli* strain (e.g., ET12567/pUZ8002).
- **Conjugation:** Perform intergeneric conjugation between the *E. coli* donor strain and *S. noursei* recipient spores on a suitable agar medium (e.g., MS agar).

- Selection: Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for *S. noursei* exconjugants that have received the plasmid.

3. Screening and Verification of Mutants:

- Isolation: Isolate individual exconjugant colonies and streak them onto fresh selective agar plates.
- PCR Verification: Extract genomic DNA from the potential mutants and perform PCR analysis using primers flanking the target gene to confirm the desired deletion.
- Sequencing: Sequence the PCR product to confirm the precise deletion at the nucleotide level.



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